sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[32It is widely used to treat bacterial infections by inhibiting the synthesis of bacterial cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions
Penicillin G sodium salt is synthesized through the fermentation of the Penicillium chrysogenum mold. The fermentation broth is then subjected to extraction and purification processes to isolate the penicillin. The isolated penicillin is then converted to its sodium salt form by reacting it with sodium hydroxide .
Industrial Production Methods
Industrial production of Penicillin G sodium salt involves large-scale fermentation in bioreactors. The fermentation process is carefully controlled to optimize the yield of penicillin. After fermentation, the penicillin is extracted, purified, and converted to its sodium salt form through chemical reactions .
Chemical Reactions Analysis
Types of Reactions
Penicillin G sodium salt undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, rendering the antibiotic inactive.
Oxidation and Reduction: Penicillin G can undergo oxidation and reduction reactions, although these are less common.
Substitution: The phenylacetyl group can be substituted with other groups to create different penicillin derivatives.
Common Reagents and Conditions
Hydrolysis: Water and β-lactamase enzymes.
Oxidation and Reduction: Various oxidizing and reducing agents.
Substitution: Different acylating agents for substitution reactions.
Major Products Formed
Hydrolysis: Penicilloic acid.
Substitution: Various penicillin derivatives with modified antibacterial properties.
Scientific Research Applications
Penicillin G sodium salt has numerous applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their reactions.
Biology: Employed in microbiology to study bacterial cell wall synthesis and resistance mechanisms.
Medicine: Widely used to treat bacterial infections, particularly those caused by gram-positive bacteria.
Industry: Used in the production of various penicillin derivatives and as a standard in antibiotic assays.
Mechanism of Action
Penicillin G sodium salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Penicillin G sodium salt is compared with other β-lactam antibiotics such as:
Ampicillin sodium: A broad-spectrum antibiotic effective against both gram-positive and gram-negative bacteria.
Azlocillin: An extended-spectrum antibiotic with greater potency against certain bacteria.
Mezlocillin: Similar to azlocillin, with an extended spectrum of activity.
Uniqueness
Penicillin G sodium salt is unique due to its high efficacy against gram-positive bacteria and its use as a standard in antibiotic assays .
Similar Compounds
- Ampicillin sodium
- Azlocillin
- Mezlocillin
Properties
IUPAC Name |
sodium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOHDWPABZXLGI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N3NaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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